(Oxan-2-yl)(piperazin-1-yl)methanone
Description
(Oxan-2-yl)(piperazin-1-yl)methanone (CAS 63074-07-7), also known as (piperazin-1-yl)(tetrahydrofuran-2-yl)methanone, is a bicyclic compound featuring a piperazine moiety linked via a ketone bridge to a tetrahydrofuran (THF) ring. Its molecular formula is C₉H₁₆N₂O₂ (MW: 184.23 g/mol), with the THF ring contributing to lipophilicity and conformational flexibility .
Properties
CAS No. |
63074-09-9 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
oxan-2-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C10H18N2O2/c13-10(9-3-1-2-8-14-9)12-6-4-11-5-7-12/h9,11H,1-8H2 |
InChI Key |
ADPFOTPXHLKBCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Tetrahydrofuran (THF) Derivatives
Key Insights :
Aromatic Heterocyclic Derivatives
Key Insights :
- Aromatic systems (e.g., isoquinoline, pyridine) enhance π-π stacking with biological targets, improving binding affinity .
Indole and Benzothiazole Derivatives
| Compound | Structural Variation | Pharmacological Activity | Reference |
|---|---|---|---|
| (5-Chloro-1-(4-chlorobenzyl)-1H-indol-2-yl)(4-((3,5,6-trimethylpyrazin-2-yl)methyl)piperazin-1-yl)methanone | Indole + pyrazinylmethyl | Anti-inflammatory (COX-2 inhibition; comparable to celecoxib) | |
| 4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-ylmethanone | Benzothiazole + isoxazole | CNS activity (undisclosed target) |
Key Insights :
Oxadiazole-containing Derivatives
Key Insights :
- Oxadiazole rings improve metabolic stability and hydrogen-bonding capacity .
- Sulfonyl groups (as in ) may enhance binding to charged residues in enzymatic pockets.
Structure-Activity Relationship (SAR) Trends
Piperazine Substitution :
- Methylation (e.g., ) reduces polarity, enhancing CNS penetration.
- Benzyl or halogenated benzyl groups (e.g., ) increase target affinity but may raise toxicity risks.
Ketone-Linked Heterocycle: THF: Balances flexibility and lipophilicity, ideal for precursor molecules . Aromatic systems (e.g., pyridine, isoquinoline): Improve binding to proteases or receptors .
Functional Groups :
- Halogens (Cl, F): Boost lipophilicity and binding via hydrophobic interactions.
- Oxadiazole/sulfonyl: Enhance stability and polar interactions .
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